molecular formula C15H15FN2O3S B1230482 7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 128751-33-7

7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1230482
CAS No.: 128751-33-7
M. Wt: 322.4 g/mol
InChI Key: DJRCXRJWNQKZPL-UHFFFAOYSA-N
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Description

7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics This compound is characterized by its unique structure, which includes a quinoline core, a cyclopropyl group, a fluorine atom, and an aminoethylthio side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolone Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Aminoethylthio Side Chain: The aminoethylthio side chain can be attached through a nucleophilic substitution reaction involving thiols and haloalkylamines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethylthio side chain, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antibacterial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Investigated for its potential therapeutic effects in treating bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different side chains.

    Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and side chains.

    Moxifloxacin: A fluoroquinolone with additional methoxy and cyclopropyl groups.

Uniqueness

7-((2-Aminoethyl)thio)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the aminoethylthio side chain, in particular, differentiates it from other quinolone derivatives and may contribute to its unique pharmacological properties.

Properties

IUPAC Name

7-(2-aminoethylsulfanyl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c16-11-5-9-12(6-13(11)22-4-3-17)18(8-1-2-8)7-10(14(9)19)15(20)21/h5-8H,1-4,17H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRCXRJWNQKZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)SCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155981
Record name 7-Aet-ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128751-33-7
Record name 7-Aet-ciprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128751337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aet-ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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